N-(3-Chloro-4-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-methylphenyl group, a pyridinyl-pyridazinyl moiety, and a sulfanyl-acetamide linkage
Properties
Molecular Formula |
C18H15ClN4OS |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H15ClN4OS/c1-12-5-6-13(10-14(12)19)21-17(24)11-25-18-8-7-16(22-23-18)15-4-2-3-9-20-15/h2-10H,11H2,1H3,(H,21,24) |
InChI Key |
AHEMJGHQRHGOAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinyl Intermediate: Starting with a pyridazine derivative, the compound is functionalized to introduce the pyridinyl group.
Sulfanyl Linkage Formation: The pyridazinyl intermediate is then reacted with a thiol compound to form the sulfanyl linkage.
Acetamide Formation: The final step involves the reaction of the sulfanyl intermediate with an acetamide derivative, incorporating the 3-chloro-4-methylphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for targeting specific enzymes or receptors.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may act by:
Inhibiting Enzymes: Binding to the active site of an enzyme and preventing its activity.
Modulating Receptors: Interacting with cell surface receptors to alter signal transduction pathways.
Disrupting Protein-Protein Interactions: Binding to specific protein interfaces and inhibiting their interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the chloro-methylphenyl group and the pyridinyl-pyridazinyl moiety, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
